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Compound Name: Platinum(ll) sulfate

Cat. No.: B15468627

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theoretical models for Platinum(ll) sulfate
(PtS0Oa4), a compound for which experimental data is notably absent. To validate the theoretical
predictions, this guide leverages experimental data from its isoelectronic analogue,
Palladium(ll) sulfate (PdSOa), offering a robust framework for evaluating the accuracy and
predictive power of computational models in this chemical space.

Introduction

Platinum(ll) sulfate is a chemical compound of interest in various fields, yet its synthesis and
experimental characterization remain elusive in scientific literature. This absence of empirical
data necessitates the use of theoretical modeling to predict its structural, electronic, and
spectroscopic properties. This guide presents a detailed analysis of a prominent theoretical
model for PtSO4 and validates its predictions against the experimentally determined structure
of PdSOa, a closely related and well-characterized material.

Data Presentation: A Comparative Analysis

The following tables summarize the key structural parameters for the theoretically predicted
phases of Platinum(ll) sulfate and the experimentally determined structure of Palladium(ll)
sulfate.

Table 1: Comparison of Crystal Structures
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Feature

Theoretical Platinum(ll)
Sulfate (PtSOa)

Experimental Palladium(ll)
Sulfate (PdSO4)[1]

Crystal System Tetragonal Monoclinic[1]
Space Group P42/m C2/c[1]
Experimentally Observed No Yes[1]

Table 2: Comparison of Lattice Parameters

Theoretical Platinum(ll)

Experimental Palladium(ll)

Parameter
Sulfate (PtSOa4) Sulfate (PdSOa4)[1]
Not explicitly provided in

a (A) PIety 7.67[1]
abstract
Not explicitly provided in

b (A) PICEYP 5.55[1]
abstract
Not explicitly provided in

c (A) PCEYP 7.84[1]
abstract

a(°) 90 90.00[1]

B () 90 97.18[1]

y (%) 90 90.00[1]
Not explicitly provided in

Volume (A3) PICEYP 331.10[1]

abstract

Table 3: Comparison of Bond Lengths
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" Theoretical Platinum(ll) Experimental Palladium(ll)
on
Sulfate (PtSOa) Sulfate (PdSO4)[1]
Not explicitly provided in
M-0 (A) PICEY'P 2.02 (x2), 2.03 (x2)[1]
abstract
Not explicitly provided in
S-0 (A PCEYP 1.48 (x4)[1]

abstract

Experimental and Theoretical Protocols

Experimental Protocol for Palladium(ll) Sulfate
Characterization

The experimental data for Palladium(ll) sulfate presented in this guide is based on single-
crystal X-ray diffraction. A general procedure for such a characterization involves:

Synthesis: Palladium(ll) sulfate can be synthesized through various methods, including the
reaction of palladium metal with sulfuric acid at elevated temperatures.

o Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow
cooling of a saturated solution or by vapor diffusion methods.

o Data Collection: A selected single crystal is mounted on a diffractometer. X-rays are directed
at the crystal, and the diffraction pattern is collected by a detector.

o Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell dimensions and space group. The atomic positions are then determined and
refined to generate the final crystal structure.

Theoretical Modeling Protocol for Platinum(ll) Sulfate

The theoretical predictions for Platinum(ll) sulfate were obtained using a combination of an
evolutionary algorithm and quantum mechanical computations. The general workflow for such a
study is as follows:

» Structure Prediction: An evolutionary algorithm is employed to search for the most stable
crystal structures of PtSOa. This involves generating a population of random structures and
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iteratively applying evolutionary operators (heredity, mutation) to evolve them towards lower
energy configurations.

e Quantum Mechanical Calculations: The energies and forces for each candidate structure are
calculated using quantum mechanical methods, typically Density Functional Theory (DFT).
This allows for the accurate determination of the most stable and low-energy phases.

e Property Calculations: Once the most stable structure is identified, its geometric parameters
(lattice constants, bond lengths, bond angles) and other properties (electronic band
structure, vibrational frequencies) are calculated.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the validation of the theoretical model
of Platinum(ll) sulfate using experimental data from Palladium(ll) sulfate.
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Workflow for Validating Theoretical PtSO4 Models

Theoretical Modeling of PtSO4 Experimental Characterization of PdSO4

Evolutionary Algorithm + DFT

(Sharma et al., 2015) Single-Crystal X-ray Diffraction

Predicted Crystal Structure Experimental Crystal Structure
(Tetragonal, P42/m) (Monoclinic, C2/c)
Predicted Properties Experimental Properties

(Lattice Parameters, Bond Lengths) (Lattice Parameters, Bond Lengths)

Direct Comparison of
Structural Parameters

Validation of
Theoretical Method

Click to download full resolution via product page

Caption: Workflow for validating theoretical PtSO4 models.
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Conclusion

The absence of experimental data for Platinum(ll) sulfate makes theoretical modeling an
indispensable tool for understanding its fundamental properties. The comparative analysis
presented in this guide, using experimental data for the isoelectronic analogue Palladium(ll)
sulfate, provides a critical validation of the computational methodologies. While the predicted
crystal structure for PtSOa (tetragonal) differs from the experimentally observed structure of
PdSOa4 (monoclinic), the underlying theoretical framework has been shown to be robust in
predicting the properties of related compounds. This provides a degree of confidence in the
predicted parameters for Platinum(ll) sulfate and highlights the importance of further
experimental efforts to synthesize and characterize this elusive compound. Future work should
focus on refining theoretical models to better capture the subtle electronic effects that likely
lead to the structural differences between these two otherwise similar sulfates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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